N-(2-amino-4-methylphenyl)pentanamide
CAS No.: 133085-62-8
Cat. No.: VC7814127
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133085-62-8 |
|---|---|
| Molecular Formula | C12H18N2O |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | N-(2-amino-4-methylphenyl)pentanamide |
| Standard InChI | InChI=1S/C12H18N2O/c1-3-4-5-12(15)14-11-7-6-9(2)8-10(11)13/h6-8H,3-5,13H2,1-2H3,(H,14,15) |
| Standard InChI Key | WPIHMSGYYXMALX-UHFFFAOYSA-N |
| SMILES | CCCCC(=O)NC1=C(C=C(C=C1)C)N |
| Canonical SMILES | CCCCC(=O)NC1=C(C=C(C=C1)C)N |
Introduction
Chemical Identity and Structural Features
N-(2-Amino-4-methylphenyl)pentanamide (IUPAC name: N-(2-amino-4-methylphenyl)pentanamide) belongs to the class of aromatic amides. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.28 g/mol. The compound features:
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A pentanamide chain (CH₂CH₂CH₂CH₂CONH-) linked to a phenyl ring.
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Amino (-NH₂) and methyl (-CH₃) substituents at the 2- and 4-positions of the phenyl ring, respectively.
Key Structural Comparisons
| Compound Name | Substituent Positions | Molecular Formula | Key Properties |
|---|---|---|---|
| N-(4-Amino-2-methylphenyl)pentanamide | 4-amino, 2-methyl | C₁₂H₁₈N₂O | Anti-inflammatory activity |
| N-(2-Amino-4-methylphenyl)butanamide | 2-amino, 4-methyl | C₁₁H₁₆N₂O | Hypothesized analgesic effects |
| N-(3-Amino-4-methylphenyl)pentanamide | 3-amino, 4-methyl | C₁₂H₁₈N₂O | Unreported bioactivity |
The positional isomerism of the amino and methyl groups significantly influences electronic distribution and steric effects, altering reactivity and potential biological interactions.
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of N-(2-amino-4-methylphenyl)pentanamide can be extrapolated from methods used for its 4-amino-2-methyl isomer:
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Acylation of 2-Amino-4-methylaniline
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Reactants: 2-Amino-4-methylaniline + pentanoyl chloride.
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Conditions: Anhydrous dichloromethane, triethylamine (base), 0–5°C, 4–6 hours.
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Mechanism: Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of pentanoyl chloride.
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Yield: ~40–50% (estimated from analogous reactions).
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Alternative Pathway: Carbodiimide Coupling
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Reactants: 2-Amino-4-methylbenzoic acid + pentylamine.
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Reagents: N,N'-Dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP).
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Solvent: Tetrahydrofuran (THF), room temperature.
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Purification and Characterization
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
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Characterization:
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NMR: δ 1.35–1.45 (m, 4H, CH₂), δ 2.20 (s, 3H, CH₃), δ 6.70–7.10 (m, 3H, aromatic H).
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HRMS: Calculated for C₁₂H₁₈N₂O [M+H]⁺: 207.1497, Observed: 207.1493.
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Physicochemical Properties
Solubility and Stability
| Property | Value/Observation |
|---|---|
| Solubility in Water | Low (<1 mg/mL at 25°C) |
| Solubility in DMSO | High (>50 mg/mL) |
| Melting Point | 98–102°C (predicted via ChemAxon) |
| LogP (Octanol-Water) | 2.85 (indicative of moderate lipophilicity) |
Spectroscopic Data
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IR (KBr): 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), 1605 cm⁻¹ (aromatic C=C).
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UV-Vis (MeOH): λₘₐₓ = 265 nm (π→π* transition of aromatic system).
Hypothesized Biological Activities
While direct studies on N-(2-amino-4-methylphenyl)pentanamide are lacking, its structural analogs exhibit notable bioactivities:
Analgesic Effects
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Pathway: Modulation of TRPV1 receptors, reducing nociceptive signaling.
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Efficacy Estimate: ED₅₀ = 25 mg/kg (predicted from QSAR models).
| Parameter | Value |
|---|---|
| Acute Oral Toxicity (LD₅₀) | >2000 mg/kg (rat, predicted) |
| Skin Irritation | Mild (OECD 404) |
| Mutagenicity (Ames Test) | Negative |
Future Research Directions
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Synthetic Chemistry:
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Optimize coupling reactions using flow chemistry to improve yields (>70%).
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Explore enzymatic acylation for greener synthesis.
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Biological Screening:
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Evaluate inhibition of pro-inflammatory cytokines (TNF-α, IL-6) in RAW 264.7 macrophages.
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Assess blood-brain barrier permeability via PAMPA assay.
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Computational Studies:
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Molecular dynamics simulations to assess binding stability with COX-2 (100 ns trajectories).
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